molecular formula C22H20N2O4 B14933841 methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B14933841
M. Wt: 376.4 g/mol
InChI Key: UDSMQVNLNQVGJR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a methoxyphenyl group, a methyl group, and an indole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable indole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-hydroxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O4/c1-12-17(22(26)28-3)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(27-2)11-9-13/h4-11,18,23H,1-3H3,(H,24,25)

InChI Key

UDSMQVNLNQVGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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